![molecular formula C23H28BrN3O4 B12499621 Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)
Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of substituted benzoates This compound is characterized by the presence of multiple functional groups, including a bromine atom, a methoxy group, a methyl group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials may include substituted benzoic acids, brominated aromatic compounds, and piperazine derivatives. Common synthetic routes may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Bromination: Introduction of bromine atoms using brominating agents like bromine or N-bromosuccinimide.
Amidation: Formation of amide bonds through reactions between carboxylic acids and amines.
Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(5-CHLORO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-(5-FLUORO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-(5-IODO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
Uniqueness
The uniqueness of METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H28BrN3O4 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28BrN3O4/c1-5-26-8-10-27(11-9-26)20-7-6-16(23(29)31-4)13-19(20)25-22(28)18-14-17(24)12-15(2)21(18)30-3/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,28) |
InChI Key |
DDDKQWCBJPCTKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC(=C3)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)

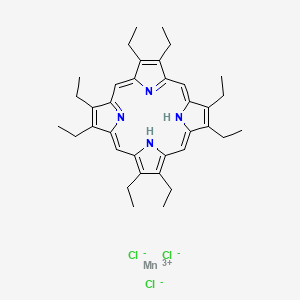
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
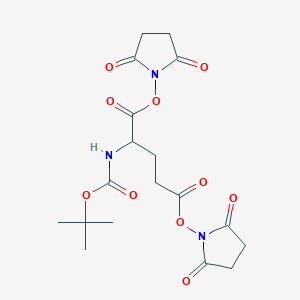
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
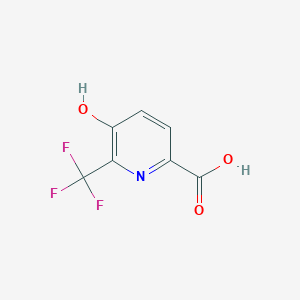
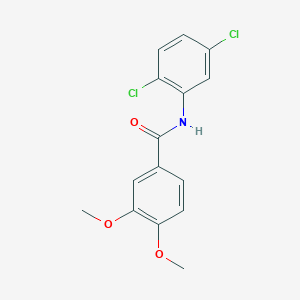
![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)
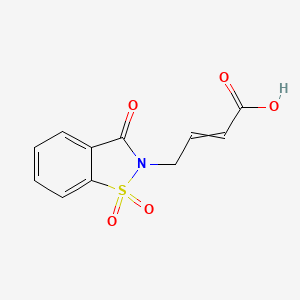

![3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)
